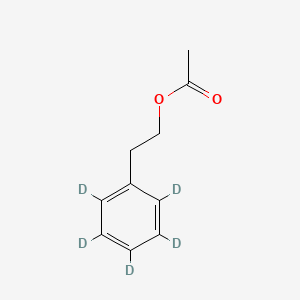
Phenethyl acetate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethyl acetate-d5 is a deuterated form of phenethyl acetate, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in scientific research. Phenethyl acetate itself is an ester formed from the condensation of acetic acid and phenethyl alcohol, known for its pleasant floral scent and use in fragrances and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenethyl acetate-d5 can be synthesized through the esterification of deuterated phenethyl alcohol (phenethyl alcohol-d5) with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The use of deuterated starting materials ensures the incorporation of deuterium into the final product, making it suitable for use as a stable isotope-labeled compound in various research applications .
Análisis De Reacciones Químicas
Types of Reactions
Phenethyl acetate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylacetic acid-d5 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group in this compound can be reduced to phenethyl alcohol-d5 using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Phenylacetic acid-d5
Reduction: Phenethyl alcohol-d5
Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenethyl acetate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenethyl acetate in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs containing phenethyl acetate moieties.
Industry: Applied in the development of fragrances and flavorings, where the deuterated compound helps in studying the stability and release profiles of the active ingredients
Mecanismo De Acción
The mechanism of action of phenethyl acetate-d5 involves its incorporation into biological or chemical systems as a labeled compound. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise tracking using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the metabolic pathways, reaction mechanisms, and interactions of phenethyl acetate in various systems .
Comparación Con Compuestos Similares
Phenethyl acetate-d5 is unique due to its deuterium labeling, which distinguishes it from non-labeled phenethyl acetate and other similar compounds. Some similar compounds include:
Phenethyl acetate: The non-labeled version of this compound, used in similar applications but without the benefits of stable isotope labeling.
Phenethyl alcohol-d5: The deuterated form of phenethyl alcohol, used as a precursor in the synthesis of this compound.
Phenylacetic acid-d5: A deuterated derivative formed through the oxidation of this compound, used in metabolic and pharmacokinetic studies
This compound’s stable isotope labeling makes it particularly valuable in research applications where precise tracking and quantification are essential.
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
169.23 g/mol |
Nombre IUPAC |
2-(2,3,4,5,6-pentadeuteriophenyl)ethyl acetate |
InChI |
InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3/i2D,3D,4D,5D,6D |
Clave InChI |
MDHYEMXUFSJLGV-VIQYUKPQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCOC(=O)C)[2H])[2H] |
SMILES canónico |
CC(=O)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















